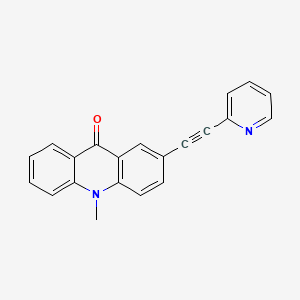
NY-BR-1 p904 (A2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NY-BR-1 p904 (A2) is a peptide epitope that is restricted by HLA-A2. It is derived from the NY-BR-1 protein, which is expressed in breast tumor cells. This compound is recognized by T-cell clones specific for NY-BR-1 p904, enabling the immune system to target and potentially eliminate breast cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NY-BR-1 p904 (A2) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
Purification: of the crude peptide using HPLC.
Industrial Production Methods
Industrial production of NY-BR-1 p904 (A2) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
NY-BR-1 p904 (A2) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Oxidative conditions can affect certain amino acids like methionine.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted during synthesis to create analogs.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and HATU.
Deprotection Reagents: TFA, piperidine.
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP.
Major Products
The major product of these reactions is the fully assembled and purified peptide NY-BR-1 p904 (A2). Analog peptides with substituted amino acids can also be produced.
Applications De Recherche Scientifique
NY-BR-1 p904 (A2) has several scientific research applications:
Cancer Immunotherapy: It is used to study the immune response against breast cancer cells expressing NY-BR-1.
T-Cell Activation: Researchers use it to activate and expand T-cell clones specific for NY-BR-1 p904.
Vaccine Development: It is investigated as a potential component of cancer vaccines targeting breast cancer.
Biomarker Research: It helps in identifying and validating biomarkers for breast cancer diagnosis and prognosis.
Mécanisme D'action
NY-BR-1 p904 (A2) exerts its effects by being recognized by T-cell receptors on CD8+ cytotoxic T-cells. These T-cells specifically target and kill breast tumor cells expressing the NY-BR-1 protein. The interaction involves the presentation of the peptide by HLA-A2 molecules on the surface of tumor cells, leading to T-cell activation and subsequent tumor cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
NY-ESO-1: Another cancer-testis antigen used in cancer immunotherapy.
MAGE-A3: A melanoma-associated antigen used in cancer vaccine research.
WT1: A tumor-associated antigen used in leukemia and solid tumor studies.
Uniqueness
NY-BR-1 p904 (A2) is unique due to its specific expression in breast tumor cells and its ability to be recognized by T-cell clones. This specificity makes it a valuable tool in breast cancer research and immunotherapy .
Propriétés
Formule moléculaire |
C43H78N10O15 |
|---|---|
Poids moléculaire |
975.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H78N10O15/c1-10-23(8)33(52-36(60)26(13-11-12-14-44)46-40(64)30(19-55)50-38(62)27(15-20(2)3)47-35(59)25(45)18-54)41(65)49-28(16-21(4)5)37(61)48-29(17-31(57)58)39(63)53-34(24(9)56)42(66)51-32(22(6)7)43(67)68/h20-30,32-34,54-56H,10-19,44-45H2,1-9H3,(H,46,64)(H,47,59)(H,48,61)(H,49,65)(H,50,62)(H,51,66)(H,52,60)(H,53,63)(H,57,58)(H,67,68)/t23-,24+,25-,26-,27-,28-,29-,30-,32-,33-,34-/m0/s1 |
Clé InChI |
CXKQACXJEIDWNW-YTVJPZETSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


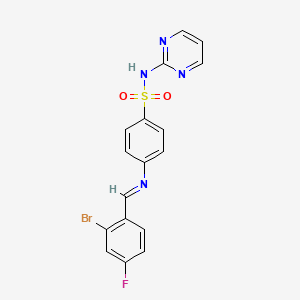

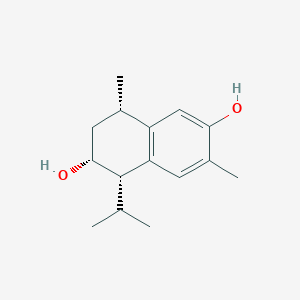
![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)

![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
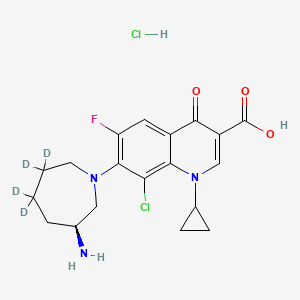
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

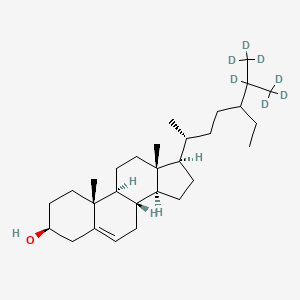
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

